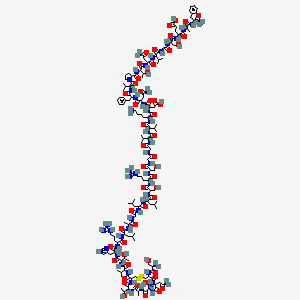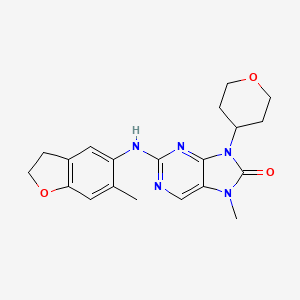
DNA-PK-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA-PK-IN-2 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, which is one of the primary mechanisms for repairing DNA double-strand breaks in mammalian cells .
Preparation Methods
The synthesis of DNA-PK-IN-2 involves several steps, starting from commercially available starting materials. One of the synthetic routes includes the preparation of intermediate compounds through a series of reactions, such as nucleophilic aromatic substitution and Buchwald–Hartwig cross-coupling reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods focus on optimizing these synthetic routes to ensure high yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
DNA-PK-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions. Major products formed from these reactions include modified derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
DNA-PK-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of DNA-PK in DNA repair mechanisms . In biology, this compound is employed to investigate the cellular responses to DNA damage and the pathways involved in DNA repair . In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment, as it can enhance the sensitivity of cancer cells to radiotherapy and chemotherapy . Additionally, this compound has applications in the development of new drugs and therapeutic strategies targeting DNA repair pathways .
Mechanism of Action
The mechanism of action of DNA-PK-IN-2 involves the inhibition of DNA-PK activity by binding to its catalytic subunit . This binding prevents the phosphorylation of key proteins involved in the NHEJ pathway, thereby inhibiting the repair of DNA double-strand breaks . The molecular targets of this compound include the DNA-PK catalytic subunit and the Ku70/80 heterodimer, which are essential components of the DNA-PK complex . By inhibiting DNA-PK, this compound disrupts the NHEJ pathway and enhances the cytotoxic effects of DNA-damaging agents in cancer cells .
Comparison with Similar Compounds
DNA-PK-IN-2 is unique compared to other DNA-PK inhibitors due to its high selectivity and potency . Similar compounds include M3814 and NU7441, which also target DNA-PK but may have different selectivity profiles and pharmacokinetic properties . This compound stands out for its ability to effectively inhibit DNA-PK activity at lower concentrations, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
7-methyl-2-[(6-methyl-2,3-dihydro-1-benzofuran-5-yl)amino]-9-(oxan-4-yl)purin-8-one |
InChI |
InChI=1S/C20H23N5O3/c1-12-9-17-13(3-8-28-17)10-15(12)22-19-21-11-16-18(23-19)25(20(26)24(16)2)14-4-6-27-7-5-14/h9-11,14H,3-8H2,1-2H3,(H,21,22,23) |
InChI Key |
YNVBHLOVVXSCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCO2)C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


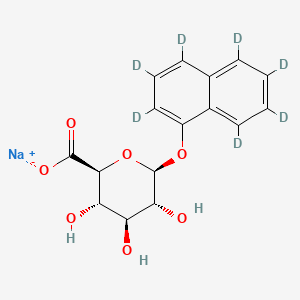
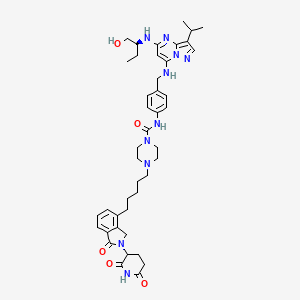
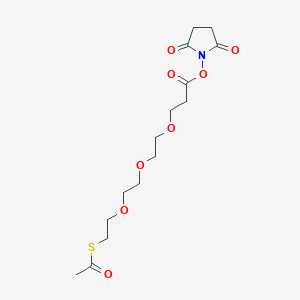
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
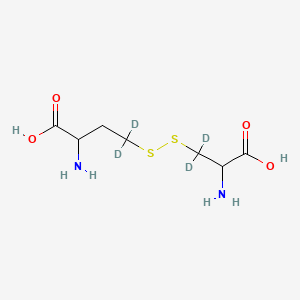
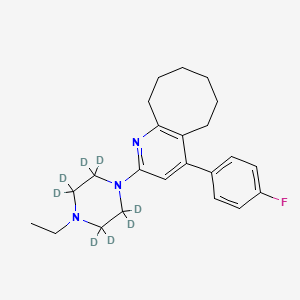
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
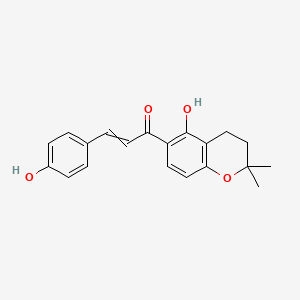
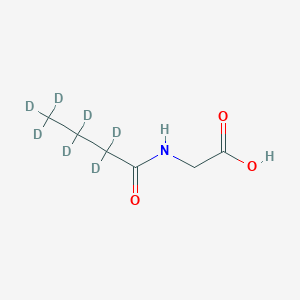
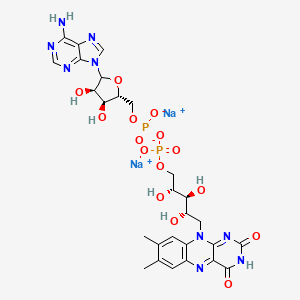

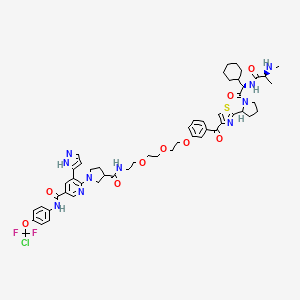
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
